

Low-temperature ^{13}C NMR for studying cyclohexane ring inversion

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Compound of Interest

Compound Name: 1,2,4,5-Tetramethylcyclohexane

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Application and Protocol Guide: Probing the Energetics of Cyclohexane Ring Inversion using Low-Temperature ^{13}C NMR Spectroscopy

For Distribution To: Researchers, scientists, and drug development professionals engaged in conformational analysis and dynamic molecular processes.

Introduction: The Dynamic World of Cyclohexane

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry. Their three-dimensional structure is not static; at room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-chair interconversion" between two energetically equivalent chair conformations.[1][2] This dynamic process, occurring millions of times per second, is crucial as it dictates the spatial orientation of substituents, which in turn governs molecular recognition, reactivity, and biological activity.

At ambient temperatures, this rapid interconversion leads to a time-averaged signal in NMR spectroscopy. For unsubstituted cyclohexane, this results in a single peak in the ^{13}C NMR spectrum, as all six carbon atoms become chemically equivalent on the NMR timescale.[3] To study the distinct axial and equatorial environments, we must slow down this process. By lowering the temperature, we can "freeze out" the individual chair conformations, allowing for

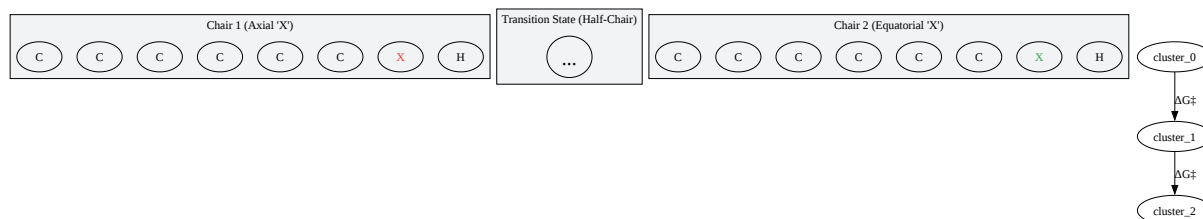
their direct observation and characterization by ^{13}C NMR. This application note provides a comprehensive guide to designing, executing, and analyzing low-temperature ^{13}C NMR experiments to determine the kinetic and thermodynamic parameters of cyclohexane ring inversion.

Theoretical Foundations

Cyclohexane Conformations and Ring Inversion

The most stable conformation of cyclohexane is the chair form, which is free of both angle and torsional strain.[2] During the ring flip, the molecule passes through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations.[4] The energy barrier for this process in unsubstituted cyclohexane is approximately 10 kcal/mol (about 45 kJ/mol).[1][4]

The key consequence of the ring flip is the interchange of axial and equatorial positions.[5] A substituent that is axial in one chair conformation becomes equatorial in the other, and vice versa. This is a critical concept, as axial and equatorial environments are diastereotopic and thus have different chemical shifts in the NMR spectrum.



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Dynamic NMR Spectroscopy (DNMR)

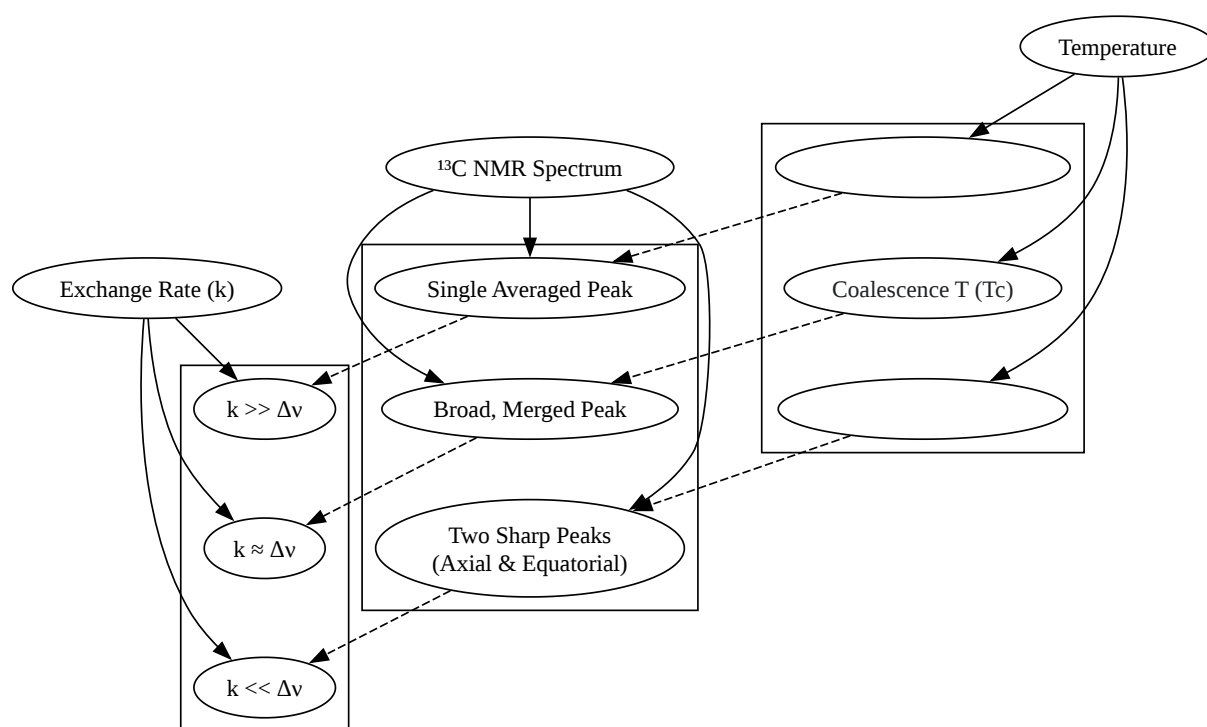
Variable-temperature NMR is a powerful technique for studying dynamic processes that occur on a timescale comparable to the NMR experiment.^{[6][7]} The appearance of the NMR spectrum is highly dependent on the rate of exchange (k) between two sites (e.g., axial and equatorial) relative to the difference in their resonance frequencies ($\Delta\nu$).

- **Slow Exchange (Low Temperature):** When the exchange rate is much slower than the frequency difference ($k \ll \Delta\nu$), two distinct signals are observed for the axial and equatorial carbons.
- **Fast Exchange (High Temperature):** When the exchange is much faster than the frequency difference ($k \gg \Delta\nu$), the spectrometer detects only a single, time-averaged signal.
- **Intermediate Exchange (Coalescence):** At a specific temperature, known as the coalescence temperature (T_c), the two separate peaks broaden and merge into a single, broad peak.^{[8][9]} At this point, the rate of exchange is on the same order of magnitude as the frequency separation.^[9]

The relationship between the rate constant at coalescence (k_c), and the frequency separation at the slow-exchange limit ($\Delta\nu$) is given by:

$$k_c = \pi\Delta\nu / \sqrt{2}$$

This equation allows for the determination of the rate constant at a specific temperature.



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The Eyring Equation: From Rate Constants to Activation Parameters

By determining the rate constant at the coalescence temperature, we can calculate the Gibbs free energy of activation (ΔG^\ddagger) for the ring inversion process using the Eyring equation.[10][11]

$$\Delta G^\ddagger = -RT_c \cdot \ln(k_{ch} / k_B T_c)$$

Where:

- R is the gas constant
- T_c is the coalescence temperature in Kelvin
- k_c is the rate constant at coalescence
- h is Planck's constant
- k_B is the Boltzmann constant

A more detailed analysis involving line-shape fitting at multiple temperatures allows for the determination of enthalpy (ΔH^\ddagger) and entropy (ΔS^\ddagger) of activation from an Eyring plot of $\ln(k/T)$ vs $1/T$.^[12]^[13]

Experimental Design and Protocol

Pre-Experimental Considerations

A. Solvent Selection: The choice of solvent is critical. It must remain liquid at the target low temperatures and have a low viscosity to ensure good spectral resolution. Additionally, it should not interact with the solute in a way that would alter the conformational equilibrium.

Solvent	Freezing Point (°C)	Boiling Point (°C)	Notes
Toluene- d_8	-95	111	Good choice for moderately low temperatures.
Dichloromethane- d_2	-97	40	Common, but has a low boiling point.
Acetone- d_6	-94	56	Can be hygroscopic.
Methanol- d_4	-98	65	Can hydrogen bond with certain solutes.
THF- d_8	-108	66	Excellent for a wide low-temperature range.

Safety Precaution: Always choose a solvent that freezes at least 10°C below your lowest target temperature to prevent the sample from solidifying in the probe, which can cause significant damage.[\[6\]](#)[\[14\]](#)

B. Sample Preparation:

- Concentration: A concentration of 10-50 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically recommended for ^{13}C NMR.[\[15\]](#)[\[16\]](#)
- NMR Tubes: Use high-quality NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) that can withstand thermal stress.[\[17\]](#) Do not use scratched or damaged tubes.[\[16\]](#)[\[17\]](#)
- Filtration: Ensure the sample is free of any particulate matter by filtering it through a small cotton or glass wool plug in a Pasteur pipette.[\[15\]](#)

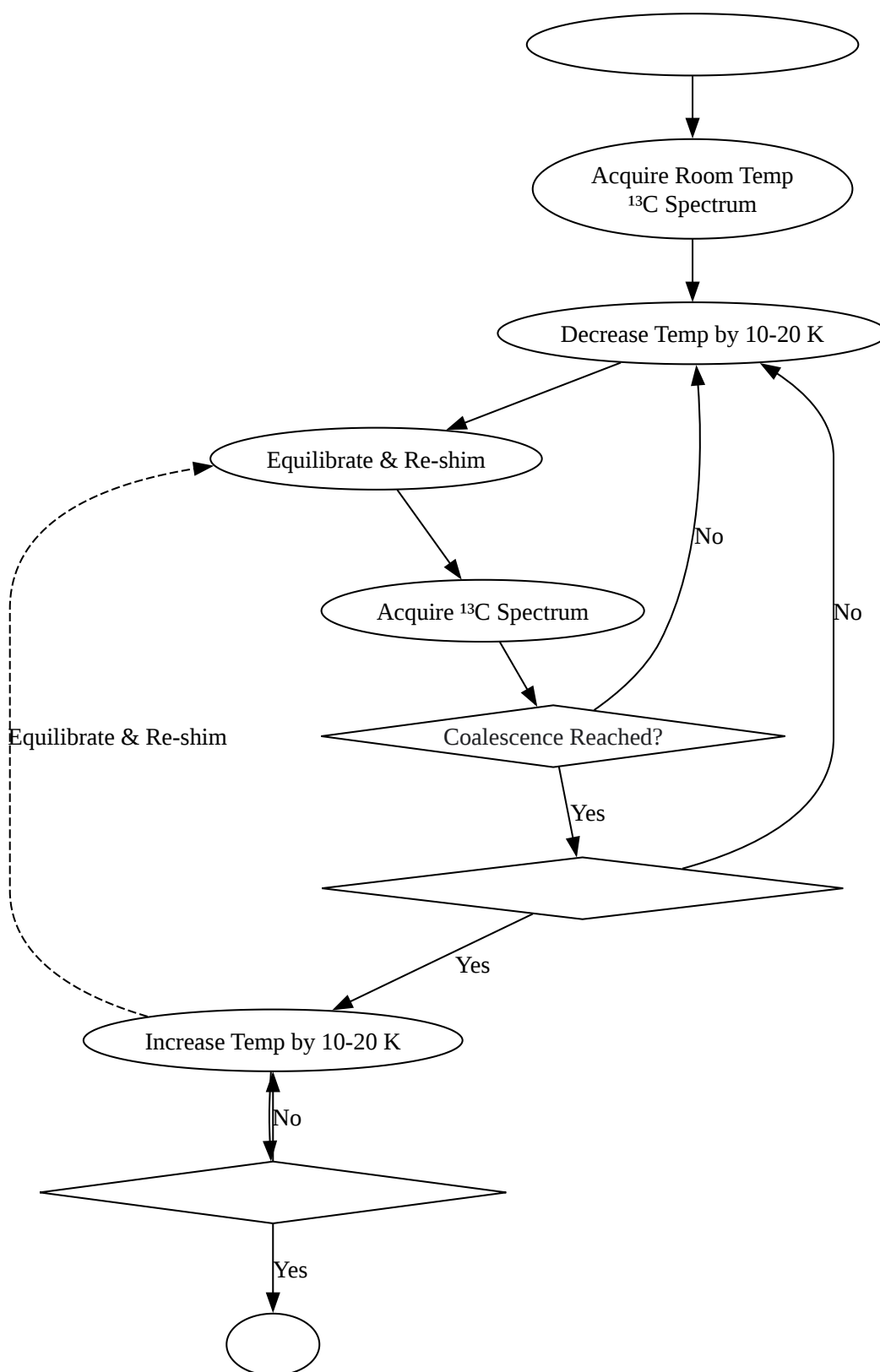
C. Spectrometer Setup:

- Familiarize yourself with the specific variable temperature (VT) unit of your spectrometer. Training from an NMR facility staff member is mandatory before performing VT experiments.[\[14\]](#)[\[18\]](#)
- Use a ceramic spinner for wide temperature ranges, especially below 0°C.[\[6\]](#)
- The cooling gas is typically nitrogen, generated from a liquid nitrogen dewar.[\[19\]](#)[\[20\]](#)

Step-by-Step Experimental Protocol

- Initial Room Temperature Scans:
 - Insert the sample into the spectrometer.
 - Lock and shim the sample at room temperature (e.g., 298 K).
 - Acquire a standard $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum to serve as a reference.
- Cooling the Sample:
 - Initiate the cooling process using the spectrometer's temperature control software.

- Crucially, lower the temperature in increments of 10-20°C.[\[14\]](#)[\[18\]](#) This gradual change prevents thermal shock to the probe.
- Allow the temperature to equilibrate for at least 5-10 minutes at each step.[\[14\]](#)[\[20\]](#)
- Data Acquisition at Decreasing Temperatures:
 - At each temperature step, re-shim the sample. Shims will drift with temperature changes.
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum. Note the temperature for each spectrum.
 - Continue this process, observing the broadening of the cyclohexane carbon signal.
- Identifying Coalescence:
 - As you approach the coalescence temperature, the single peak will become very broad.
 - Continue to lower the temperature in smaller increments (e.g., 5°C) to pinpoint the coalescence temperature (T_c) as accurately as possible. This is the temperature at which the peak is at its broadest and flattest.
- Acquiring the Slow-Exchange Spectrum:
 - Continue lowering the temperature until the single broad peak resolves into two distinct, sharp signals. This is the slow-exchange regime.
 - Acquire a high-quality spectrum at a temperature well below coalescence (e.g., 20-30°C below T_c).
- Returning to Ambient Temperature:
 - After the final low-temperature spectrum is acquired, slowly return the probe to room temperature in the same gradual increments used for cooling.[\[14\]](#)
 - Eject the sample only after the spectrometer has returned to ambient temperature.



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Data Analysis and Interpretation

Processing the Spectra

Standard NMR processing software (e.g., TopSpin, Mnova) can be used.^{[21][22][23][24]} Key steps include:

- Fourier transformation
- Phase correction
- Baseline correction
- Referencing the chemical shifts (e.g., to the solvent signal or TMS).

Calculating the Energy Barrier

- Determine $\Delta\nu$ (Frequency Separation):
 - From the slow-exchange spectrum, measure the chemical shifts (in ppm) of the two resolved carbon signals.
 - Convert the chemical shift difference ($\Delta\delta$) from ppm to Hertz (Hz) using the formula: $\Delta\nu \text{ (Hz)} = \Delta\delta \text{ (ppm)} \times \text{Spectrometer Frequency (MHz)}$.
- Calculate the Rate Constant at Coalescence (k_c):
 - Using the coalescence temperature (T_c) you identified, calculate k_c : $k_c = \pi\Delta\nu / \sqrt{2}$
- Calculate the Gibbs Free Energy of Activation (ΔG^\ddagger):
 - Use the Eyring equation with your calculated k_c and T_c (in Kelvin).

Interpreting the Results

The calculated ΔG^\ddagger represents the energy barrier to ring inversion. For unsubstituted cyclohexane, this value should be in the range of 10-11 kcal/mol. Substituents on the ring will alter this barrier. Bulky substituents may increase the barrier due to steric interactions in the transition state.

At low temperatures, the chemical shifts of axial and equatorial carbons can be distinguished. Generally, axial carbons are shielded (resonate at a lower ppm value) compared to their equatorial counterparts, though this can be influenced by the specific substituents.[\[25\]](#)[\[26\]](#)

Parameter	Description	Typical Value (Cyclohexane)
T _c	Coalescence Temperature	~213 K (-60 °C)
Δν	Frequency separation at low T	Spectrometer dependent
k _c	Rate constant at T _c	~10 ² - 10 ³ s ⁻¹
ΔG [‡]	Free Energy of Activation	~10.2 kcal/mol

Troubleshooting and Advanced Applications

- **Poor Resolution at Low Temperature:** This can be due to increased solvent viscosity or poor shimming. Allow more time for equilibration and re-shim carefully. Using a less viscous solvent can also help.
- **Sample Freezing:** Immediately and slowly warm the probe. This indicates an inappropriate solvent choice for the target temperature.
- **Advanced Analysis:** For more precise determination of ΔH[‡] and ΔS[‡], full line-shape analysis at multiple temperatures is required, using specialized software that simulates the spectra based on exchange rates.
- **Substituted Cyclohexanes:** This technique is invaluable for studying the conformational preferences (A-values) and inversion barriers of substituted cyclohexanes, which is critical in drug design and stereoselective synthesis. For instance, studying cis-1,4-di-tert-butylcyclohexane can reveal the presence of non-chair conformations like the twist-boat.[\[27\]](#)

Conclusion

Low-temperature ¹³C NMR spectroscopy is an indispensable tool for elucidating the dynamic conformational behavior of cyclohexane and its derivatives. By carefully controlling the temperature, it is possible to transition from a fast-exchange regime, where conformational

information is lost, to a slow-exchange regime, where individual conformers can be directly observed. This allows for the quantitative determination of the energy barrier to ring inversion, providing fundamental insights into molecular structure, stability, and reactivity. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully apply this powerful technique in their own work.

References

- University of Oxford. (n.d.). Variable Temperature NMR Experiments.
- Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane.
- University of California, San Diego. (n.d.). Low Temperature NMR Experiments in the 500MHz.
- Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane.
- Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS.
- University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
- University of California, Santa Barbara. (2014, October 3). Low Temperature NMR on the AV-300.
- Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube.
- University of Wisconsin-Madison Department of Chemistry and Biochemistry. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
- Fiveable. (2025, September). Coalescence Definition - Organic Chemistry Key Term.
- Ashenhurst, J. (2014, June 6). The Cyclohexane Chair Flip - Energy Diagram. Master Organic Chemistry.
- American Chemical Society. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
- St. Olaf College. (n.d.). Animation of cyclohexane.
- Georgia Institute of Technology. (2022, October 21). Obtaining NMR data at high or low Temperatures.
- Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. *The Journal of Organic Chemistry*, 70(26), 10726–10731. [Link]
- University of Cambridge. (n.d.). NMR Data Processing.
- Jensen, F. R., Noyce, D. S., Sederholm, C. H., & Berlin, A. J. (1962). THE ENERGY BARRIER FOR THE CHAIR-CHAIR INTERCONVERSION OF CYCLOHEXANE. *Journal of the American Chemical Society*, 84(2), 386–387. [Link]
- MRI Questions. (2015, February 12). 5.2 Chemical Shift.

- Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ^{13}C NMR CN Chemical Shifts. *The Journal of Organic Chemistry*, 74(9), 3551–3553. [Link]
- Kim, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. *JACS Au*, 1(10), 1664-1672. [Link]
- Durham University. (n.d.). How to make an NMR sample.
- Monmouth University. (2022, July 27). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride.
- Kim, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. *JACS Au*, 1(10), 1664-1672. [Link]
- University of Liverpool. (2025, May 27). The ring inversion (flipping) of cyclohexane.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR.
- Chemistry Stack Exchange. (2017, March 26). Why do we observe signal coalescence during dynamic NMR?
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Doc Brown's Chemistry. (n.d.). C_6H_{12} C-13 nmr spectrum of cyclohexane.
- Springer Nature Experiments. (n.d.). Data Processing in Multidimensional NMR.
- Journal of the American Chemical Society. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics.
- University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments.
- Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
- LibreTexts. (n.d.). 4.6 Axial and Equatorial Bonds in Cyclohexane. In *Organic Chemistry*.
- Brainly. (2023, August 17). How does NMR distinguish between axial and equatorial protons?
- Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear Magnetic Resonance Line-Shape and Double-Resonance Studies of Ring Inversion in Cyclohexane- d_{11} . *Journal of the American Chemical Society*, 89(4), 760–768. [Link]
- MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange.
- Chemistry LibreTexts. (2023, February 12). 6.4.1: Eyring equation.
- Wikipedia. (n.d.). Eyring equation.
- Modern Methods in NMR Spectroscopy – Heteronuclei. (n.d.). Intermediate exchange (coalescence): Eyring's equation.
- ResearchGate. (2019, August 27). Ring inversion in cyclohexane: a textbook example.

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Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C₆H₁₂ C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Animation of cyclohexane [stolaf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Eyring equation - Wikipedia [en.wikipedia.org]
- 12. library.monmouth.edu [library.monmouth.edu]
- 13. colorado.edu [colorado.edu]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. weizmann.ac.il [weizmann.ac.il]
- 20. cdn.dal.ca [cdn.dal.ca]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 22. Data Processing in Multidimensional NMR | Springer Nature Experiments [experiments.springernature.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. NMR Data Processing and Analysis - File Exchange - MATLAB Central [mathworks.com]
- 25. mriquestions.com [mriquestions.com]
- 26. scispace.com [scispace.com]
- 27. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
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